

An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d19

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Compound of Interest

Compound Name: 1-Bromononane-d19

Cat. No.: B12399948

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This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-Bromononane-d19**, a deuterated derivative of 1-bromononane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

1-Bromononane-d19 is a saturated alkyl halide where all 19 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mechanistic studies and as an internal standard.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **1-Bromononane-d19**. Due to the limited availability of experimental data for the deuterated compound, some properties are estimated based on the well-characterized non-deuterated analogue, 1-bromononane.

Property	Value (1-Bromononane-d19)	Value (1-Bromononane)
Molecular Formula	C ₉ D ₁₉ Br	C ₉ H ₁₉ Br
Molecular Weight	226.27 g/mol	207.15 g/mol [1]
CAS Number	1219805-90-9[2]	693-58-3[1]
Appearance	Neat (likely a clear, colorless liquid)[2]	Clear, colorless liquid
Boiling Point	Not experimentally determined (expected to be slightly higher than 1-bromononane)	201 °C at 1013 hPa[1]
Melting Point	Not experimentally determined	-29 °C
Density	Not experimentally determined (expected to be slightly higher than 1-bromononane)	1.09 g/cm ³ at 20 °C[1]
Refractive Index	Not experimentally determined	n ₂₀ /D 1.454
Flash Point	Not experimentally determined	90 °C (closed cup)[1]
Solubility	Insoluble in water; Soluble in organic solvents	Insoluble in water; Soluble in organic solvents[3]

Experimental Protocols

Synthesis of 1-Bromononane-d19

A plausible method for the synthesis of **1-Bromononane-d19** is the bromination of the corresponding deuterated alcohol, nonan-d19-ol, using a suitable brominating agent. A general and effective method is the reaction with phosphorus tribromide (PBr₃).

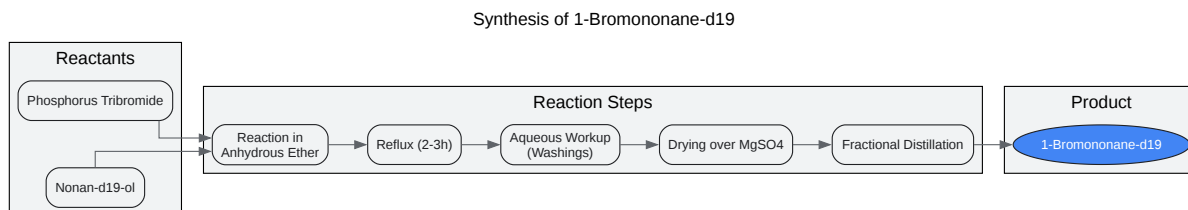
Materials:

- Nonan-d19-ol
- Phosphorus tribromide (PBr₃)

- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve nonan-d19-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
- Cool the reaction mixture back to room temperature and slowly quench by adding it to ice-cold water.
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude **1-Bromononane-d19**.
- Purify the crude product by fractional distillation under reduced pressure.



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Caption: Workflow for the synthesis of **1-Bromononane-d19**.

Spectroscopic Data

While experimental spectra for **1-Bromononane-d19** are not readily available, its expected spectroscopic characteristics can be inferred from the known data of 1-bromononane.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The ^1H NMR spectrum of **1-Bromononane-d19** is expected to be silent, showing no signals due to the absence of protons. This makes it an excellent solvent or internal standard for ^1H NMR studies of other compounds.
 - ^{13}C NMR: The ^{13}C NMR spectrum will show signals for the nine carbon atoms. The signals will be triplets due to coupling with deuterium ($I=1$). The chemical shifts are expected to be very similar to those of 1-bromononane.
 - ^2H NMR (Deuterium NMR): A ^2H NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.
- Mass Spectrometry (MS):

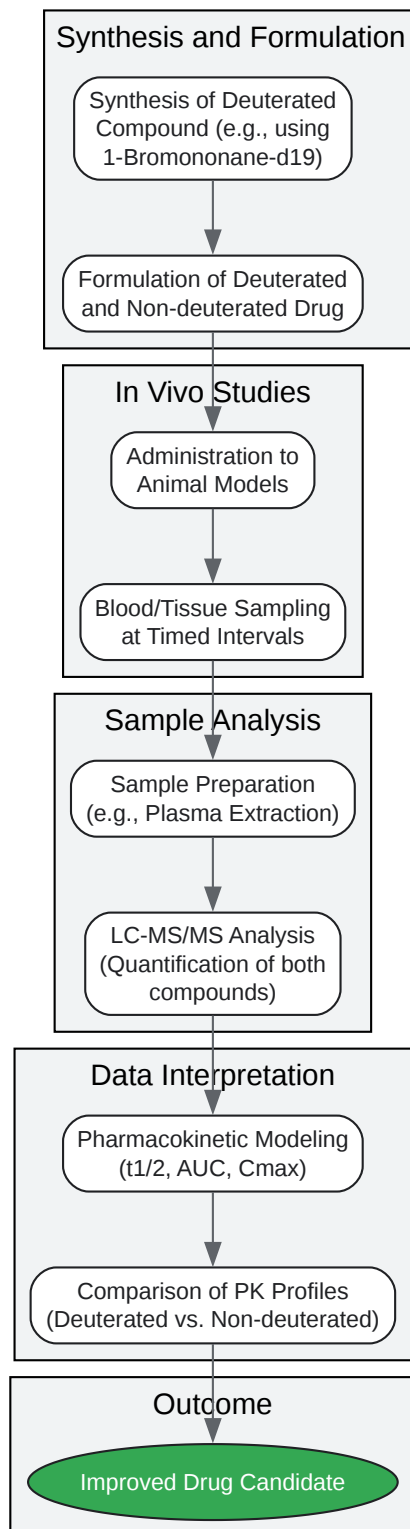
- The mass spectrum of **1-Bromononane-d19** will show a molecular ion peak at m/z 226 and 228, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br). The fragmentation pattern will be significantly different from that of 1-bromononane due to the increased mass of the fragments containing deuterium. The mass spectrum of the non-deuterated 1-bromononane shows characteristic peaks at m/z 135 and 137, corresponding to the loss of a C_5H_{10} fragment.[4] A similar fragmentation pattern might be observed for the deuterated compound, but with a higher mass for the resulting fragments.

Applications in Research and Drug Development

The primary application of **1-Bromononane-d19** lies in its use as an isotopically labeled compound. In drug development, deuteration of molecules is a strategy used to alter their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, reduced toxic metabolites, and an improved therapeutic profile of a drug.

1-Bromononane-d19 can be used as a building block to synthesize more complex deuterated molecules for such studies. It can also serve as an internal standard in quantitative analyses, such as mass spectrometry-based assays, due to its similar chemical behavior to the non-deuterated analyte but distinct mass.

Workflow for Utilizing Deuterated Compounds in Pharmacokinetic Studies

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Caption: A typical workflow for evaluating the pharmacokinetic advantages of a deuterated drug candidate.

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